molecular formula C₆H₁₀N₂O₄ B133762 Diethyl azodicarboxylate (DEAD) CAS No. 1972-28-7

Diethyl azodicarboxylate (DEAD)

Cat. No. B133762
CAS RN: 1972-28-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An unexpected diethyl azodicarboxylate-promoted dehydrogenation of tertiaryamine and tandem reaction with sulfonyl azide.

Diethyl azodicarboxylate-promoted dehydrogenation of tertiaryamines leads to efficient and mild synthesis of various N-sulfonyl amidine derivatives[].

Silicon as a controlling element for regioselective ene reaction of diethyl azodicarboxylate with (homo)allylic silanes. Applications to the synthesis of cyclic 1,2-dinitrogen compounds

Silicon-controlled regioselective ene reaction of diethyl azodicarboxylate with homoallylic silanes allows for the synthesis of cyclic 1,2-dinitrogen compounds[].

THE USE OF DIETHYL AZODICARBOXYLATE-TRIPHENYLPHOSPHINE SYSTEM IN THE SYNTHESIS AND TRANSFORMATION OF NATURAL PRODUCTS

The diethyl azodicarboxylate-triphenylphosphine system can be used for the synthesis and transformation of various natural products, such as carboxylic acids, phosphoric diesters, imides, and active methylene compounds[].

Oxidation Reactions by Diethyl Azodicarboxylate

Diethyl azodicarboxylate (DAD) is a useful oxidant for synthesizing various heterocycles and oxidative dealkylation reactions[].

Mechanism of Dehydrogenation of Some Organic Compounds by Diethyl Azodicarboxylate

Diethyl azodicarboxylate (DAD) dehydrogenates organic compounds by oxidizing their hydroxyl groups, forming nitroso compounds and isocynates[“].

Studies on conformation and reactivity. Part IX. Stereochemical aspects of the Diels–Alder reaction of diethyl azodicarboxylate with steroid dienes

Diethyl azodicarboxylate reacts readily with steroid dienes, yielding two isomeric Diels-Alder adducts with stereochemistry varying only at C(16)[].

Common Problem

Some frequently asked questions about diethyl azodicarboxylate

What is diethyl azodicarboxylate used for?
Diethyl azodicarboxylate is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug;  FdUMP, a potent antitumor agent;  and procarbazine, a chemotherapy drug.DEAD has several applications including its use in pharmaceuticals and in different chemical reactions. It is an efficient dehydrogenating agent and is an important reagent in the Mitsunobu reaction.
What is the abbreviation for diethyl azodicarboxylate?
DEAD,It stands for diethyl azodicarboxylate, an orange–red liquid that becomes yellow when diluted in a solvent[].
What similar products does diethyl azodicarboxylate?
Its similar product is Diisopropyl azodicarboxylate(DIAD)CAS:2446-83-5
Diisopropyl azodicarboxylate (DIAD) is the diisopropyl ester of azodicarboxylic acid. It is used as a reagent in the production of many organic compounds. It is often used in the Mitsunobu reaction,where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide. It has also been used to generate aza-Baylis-Hillman adducts with acrylates.It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups[][].

Research Directions

Diethyl Azodicarboxylate in Dehydrogenation and Tandem Reactions

The first research direction involves the use of diethyl azodicarboxylate (DEAD) to promote dehydrogenation of tertiaryamines, leading to the formation of enamines. These enamines then participate in tandem reactions with sulfonyl azides to yield N-sulfonyl amidine derivatives. This method is highlighted for its mildness, generality, and efficiency, making it a preferable approach for synthesizing a variety of N-sulfonyl amidine  derivatives[].

Diethyl Azodicarboxylate-Promoted Oxidative Cycloaddition

Another research direction is the development of a metal-free protocol using DEAD for the synthesis of pyrrolo[2,1-a]isoquinolines through an oxidative [3 + 2] cycloaddition/aromatization tandem reaction. DEAD acts as the sole oxidant, transferring tertiary amines to azomethine ylides via an oxidation-deprotonation tandem process. This reaction is notable for its broad substrate scope and moderate to good  yields[].

Diethyl Azodicarboxylate in the Formation of Phosphorus Compounds

DEAD is also used in reactions with cyclic phosphites/phosphoramidites to explore the structural preferences in spirocyclic penta- and tricyclic hexacoordinate (amino)oxyphosphoranes. This research provides insights into the complexity of Bent's rules and apicophilicity, leading to the discovery of various phosphorus compounds with unique geometries and dynamic  behaviors[].

Regioselective Alkynylation Mediated by Copper/Diethyl Azodicarboxylate

The regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkyne, mediated by copper/DEAD, represents another research direction. This process does not require aryl substitution to modulate amine properties and offers advantages such as simple operation, mild conditions, and good to excellent yields without the need to exclude air and  moisture[].

Diethyl Azodicarboxylate in Regioselective Ene Reactions

DEAD is involved in regioselective ene reactions with (Diethyl azodicarboxylate (DEAD))allylic silanes, leading to the preferential abstraction of allylic hydrogens near the silyl group. This regioselectivity has been utilized in the synthesis of cyclic hydrazine  derivatives[].

Mechanistic Studies of Dehydrogenation by Diethyl Azodicarboxylate

Research has been conducted to understand the mechanism of dehydrogenation and oxidation reactions facilitated by DEAD. These studies aim to reveal the thermal mechanisms involved in the reactions of DEAD with various organic compounds, including alcohols, mercaptans, anilines, and  hydrazobenzenes[].

Oxidation Reactions by Diethyl Azodicarboxylate

DEAD's role as a strong hydrogen acceptor in oxidation reactions is another research direction. Its utility as an oxidant has been expanded to the synthesis of a wide variety of heterocycles, and the review of these DAD-dependent oxidations is significant for synthetic  applications[].

Metal-free Hydrazination with Diethyl Azodicarboxylate

The metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with DEAD is a novel procedure that is chemically appealing due to its high functional group tolerance and efficiency in expanding molecular  diversity[].

Stereochemical Aspects of Diels–Alder Reactions with Diethyl Azodicarboxylate

The stereochemical outcomes of Diels–Alder reactions involving DEAD with steroid dienes are studied, providing insights into the formation of isomeric adducts and the application of stereochemical rules to the analysis of dissymmetric  systems[].

Diethyl Azodicarboxylate-Triphenylphosphine System in Synthesis and Transformation

Finally, the combination of DEAD with triphenylphosphine (TPP) is used in intermolecular dehydration reactions, cyclic ether and lactone formation, and the synthesis of triphenylphosphoranylnucleosides. This system's versatility in natural product synthesis and transformation is a significant research  direction[].

Scientific Research Applications

Diethyl azodicarboxylate (DEAD) finds diverse applications in scientific research, particularly in the field of organic chemistry. Here are some notable applications:
Synthesis of N-Sulfonyl Amidine Derivatives: DEAD is used in the efficient and mild synthesis of various N-sulfonyl amidine derivatives through the promotion of dehydrogenation of tertiaryamines (Xu et al., 2008).
Oxidant in Heterocycle Synthesis: As an oxidant, DEAD is instrumental in synthesizing various heterocycles and in oxidative dealkylation reactions (Yoneda, 1980).
Dehydrogenation of Organic Compounds: It is utilized in dehydrogenating organic compounds, specifically in oxidizing their hydroxyl groups to form nitroso compounds and isocyanates (Jun &  Fu, 1976).
Carbon-Nitrogen Bond-Forming Reactions: DEAD shows promise in various carbon-nitrogen bond-forming reactions, offering potential for new synthetic strategies (Nair et al., 2008).
Synthesis of Cyclic 1,2-Dinitrogen Compounds: It is used in silicon-controlled regioselective ene reactions with Diethyl azodicarboxylate (DEAD)allylic silanes for synthesizing cyclic 1,2-dinitrogen compounds (Sarkar et al., 1996).
Oxidation of Alcohols to Carbonyl Compounds: DEAD, in combination with catalysts, is effective for oxidizing alcohols to carbonyl compounds, useful in various industrial applications (Cao &  Grée, 2009).
Diels-Alder Reactions: It reacts with steroid dienes in Diels-Alder reactions, producing isomeric adducts (Yoshizawa &  Tomoeda, 1971).
Synthesis of Benzodiazepines: DEAD is used in synthesizing novel benzodiazepines, such as 2-aminoimidazo[1,5-a][1,4]benzodiazepin-1-ones (Walser &  Flynn, 1980).
Ene Reactions Involving Soybean Oil: It exhibits self-curing and thickening behavior at room temperature when mixed with soybean oil, making it an environmentally friendly self-curing agent (Biswas et al., 2008).
Synthesis of Fluorous Azodicarboxylates: Fluorous analogues of DEAD have been synthesized for use in cleaner Mitsunobu reactions, reducing the need for chromatography [(Dobbs &  McGregor-John.

Mechanism Of Action

The mechanism of action of Diethyl azodicarboxylate (DEAD) involves facilitating various chemical transformations, including dehydrogenation, oxidation, and bond formation in different organic reactions.
Dehydrogenation of Tertiaryamines: DEAD promotes the dehydrogenation of tertiaryamines to form enamines, which can undergo tandem reactions with sulfonyl azides to yield N-sulfonyl amidine derivatives (Xu et al., 2008).
Oxidative C-H Activation: In metal-free conditions, DEAD mediates oxidative C-H activation for the C1 arylation of tetrahydroisoquinolines (Singh et al., 2014).
Amination of Imidazoheterocycles: It catalyzes the amination of imidazoheterocycles under mild conditions, producing diverse hydrazine and carbamate derivatives (Jiao et al., 2016).
Regioselective Alkynylation: DEAD facilitates regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkynes, providing a simple operation with good yields (Xu &  Li, 2009).
Oxidant Role: It acts as an oxidant, effectively oxidizing several hydrogen or electron donors to give corresponding oxidation products (Yoneda, 1980).
Dehydrogenation of Organic Compounds: DEAD reacts with various alcohols, mercaptans, anilines, and hydrazobenzenes to form aldehydes, ketones, disulfides, and azobenzenes (Jun &  Fu, 1976).
Reactions with Diaryl-1,2-diones: It reacts with diaryl-1,2-diones to produce N,N-dicarboethoxy monohydrazones via a nitrogen to nitrogen migration of a carboethoxy group (Nair et al., 2005).
Ene Reactions with Cyclopentadienyltri-n-butyltin: DEAD reacts with tributylstannyl groups at the cyclopentadiene ring to produce M-ene, leading to dimerization and oligomerization (Kinart et al., 2006).
Diels-Alder Reactions with Steroid Dienes: It reacts with steroid dienes in Diels-Alder reactions to produce two isomeric adducts, with stereochemistry varying at C(16) (Yoshizawa &  Tomoeda, 1971).
Reactions with Trivalent Phosphorus Compounds: DEAD reacts with trivalent phosphorus compounds to produce phosphine oxide, trialkyl phosphates, and phosphorylated alcohols (Mitsunobu et al., 1967).

Biochemical And Physiological Effects

These biochemical and physiological effects of Diethyl azodicarboxylate highlight its role in organic synthesis, particularly in oxidative reactions, acylation, and the formation of complex organic compounds.
Dehydration and Nonphotochemical Oxidation: DEAD can dehydrate isopropyl alcohol and cyclohexanol, and nonphotochemically oxidize many organic compounds to form aldehydes, ketones, disulfides, and azobenzenes (Jun &  Fu, 1976).
Regioselective Alkynylation: It mediates regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkynes under mild conditions (Xu &  Li, 2009).
Promotion of Dehydrogenation of Tertiaryamines: DEAD promotes dehydrogenation of tertiaryamines to afford enamines, which then react with sulfonyl azides to give N-sulfonyl amidine derivatives (Xu et al., 2008).
Selective Acylation of Thymidine: It can selectively acylate the 5'-hydroxyl group of thymidine, leading to the formation of various aroylthyinidines (Mitsunobu et al., 1972).
Conversion of Pyrazolidinones to Olefins: DEAD converts 4,5-diphenyl-3-pyrazolidinone to trans-stilbene, showcasing its oxidative capabilities (Kent &  Anselme, 1968).
Reactions with Cyclopentadiene: It reacts with cyclopentadiene to produce M-ene, leading to dimerization and oligomerization (Kinart et al., 2006).
Synthesis of Imidazoheterocycle-Hydrazines: DEAD can synthesize diverse imidazoheterocycle-hydrazines, which can be converted into carbamates and imidazocinnolines (Jiao et al., 2016).
Oxidant Role: It acts as a strong hydrogen acceptor and oxidant in the syntheses of various heterocycles (Yoneda, 1980).
Formation of (Amino)oxyphosphoranes: DEAD reacts with cyclic phosphites/phosphoramidites to produce structurally diverse penta- and tricyclic hexacoordinate (amino)oxyphosphoranes (Kumar et al., 2006).
Self-curing and Thickening Behavior in Soybean Oil: In soybean oil, DEAD exhibits self-curing and thickening behavior at room temperature due to crosslinking ene reactions (Biswas et al., 2008).

Product Comparison

Diethyl azodicarboxylate,Diethyl malonate  and Diethyl sulfate:Similarities and Differences of Organic Compounds

Similarities

Chemical Structure
All three compounds contain ethyl groups (C2H5) in their molecular structures.
Diethyl azodicarboxylate, Diethyl malonate, and Diethyl sulfate are all ester compounds, containing carbonyl groups attached to two ethyl groups[][].
Solubility
Diethyl azodicarboxylate, Diethyl malonate, and Diethyl sulfate are soluble in polar organic solvents such as ethanol and acetone[][][].
They have limited solubility in non-polar solvents such as hexane.

Differences

Functional Groups
Diethyl azodicarboxylate contains a diazo group (-N=N-) and two ester functional groups (-COOEt)[].
Diethyl malonate contains two ester groups (-COOEt) and a methylene group (-CH2-) in the middle of the carbon chain[].
Diethyl sulfate contains two ester groups (-COOEt) and a sulfate ester group (-OSO2Et)[].
Reactivity
Diethyl azodicarboxylate is primarily used as a reagent in organic synthesis, particularly as a nitrogen source in the Mitsunobu reaction and as a coupling agent in amide bond formation[].
Diethyl malonate is commonly used in organic synthesis as a building block for the synthesis of various compounds, such as malonic ester derivatives and α-substituted malonic acids[].
Diethyl sulfate is a strong methylating agent and is used in organic synthesis for the methylation of alcohols, phenols, and amines[].
Applications
Diethyl azodicarboxylate is mainly used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals[].
Diethyl malonate finds applications in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules through the malonic ester synthesis and related reactions[].
Diethyl sulfate is primarily used as a methylating agent in organic synthesis and in the manufacture of surfactants, dyes, and pharmaceuticals[].
Toxicity
Diethyl azodicarboxylate is moderately toxic and may cause skin irritation and sensitization upon contact[].
Diethyl malonate is relatively low in toxicity but can cause irritation to the respiratory tract and eyes upon exposure.
Diethyl sulfate is highly toxic and can cause severe burns upon contact with skin or mucous membranes, as well as respiratory and gastrointestinal irritation[].
While Diethyl azodicarboxylate, Diethyl malonate, and Diethyl sulfate share similarities in their ester functional groups and solubility properties, they differ significantly in their chemical structures, reactivity, applications, and toxicity profiles.

Experimental Operation

Experimental research on Diethyl azodicarboxylate

Diethyl azodicarboxylate-promoted dehydrogenation of tertiaryamines leads to efficient and mild synthesis of various N-sulfonyl amidine derivatives.
Cationic aza-heterocycle-fused compounds have gained wide applications in materials science, biological applications, and synthetic organic chemistry. In this report, synthesis of benzothiazolochromenopyridinium tetrafluoroborates, a novel molecular scaffold, bearing 6-6-6-5-6 pentacyclic core is described that proceeds via (i) piperidine-catalyzed Knoevenagel condensation between 2-propargyloxyarylaldehydes bearing internal alkynes and 2-benzothiazoleacetonitrile, (ii) intramolecular formal [4 + 2]-cycloaddition, and (iii) crucial molecular oxygen-mediated oxidative aromatization reaction sequence in one pot. These quaternary pyridinium salts are obtained at ambient temperature in good to high yields[][][].
This metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media offers high functional group tolerance and efficient molecular diversity expansion.
A series of 2-hydroxy-2-(4-oxo-1,2-diaryl-4,5,6,7-tetrahydro-1 H -3-indolyl)-2-cyanoacetamides have been synthesized through selective C H oxidation of active methylene carbon of cyanoacetamide derivatives using tert -butyl hydroperoxide as oxidant and ferric chloride as radical initiator. In this reaction the tert -butyl oxo radical abstracts hydrogen from the active methylene group of 2-pyrolyl-2-cyanoacetamides to generate a stable captodative radical intermediate. Then recombination of this radical intermediate with tert -butyl oxo radical followed by acid catalysed thermal elimination of the tert -butyl group produces the quaternary hydroxyl cyanoacetamide derivatives in good yield[][][].
Diethyl azodicarboxylate dehydrogenates organic compounds by oxidizing their hydroxyl groups, forming nitroso compounds and isocynates.
Diethyl azodicarboxylate was reported to e任ect photochemical dehydrogenation of iso­ propyl alcohol and cyclohexanol,1,2 and to effect nonphotochemical oxidation of many organic compounds for the last decade. It reacts smoo­ thly with a variety of primary or secondary alcohols, mercaptans, anilines, and hydrazoben­ zenes to form aldehydes or ketones, disulfides, and azobenzenes. And also it takes place hyd­ rogenation to form diethyl hydrazodicarboxylate (DHAD).3,4 DAD reacts also with hydroxy­ amines to give nitroso compounds5 and with several 7V-monosubstituted formamides to give corresponding isocynates (isolated as urethanes).6 It is interesting to try to reveal the thermal mechanism of this reaction. At first glance, the mechanism might be sug­ gested "concerted," since the mechanism of the similar reaction, Diels-Alder reaction, is con­ certed[].

Advantages And Limitations For Lab Experiments

Diethyl azodicarboxylate (DEAD) offers several advantages and faces certain limitations in laboratory experiments:

Advantages:

Promotion of Dehydrogenation and Tandem Reactions: DEAD is effective in promoting the dehydrogenation of tertiaryamines, facilitating tandem reactions to synthesize N-sulfonyl amidine derivatives, useful in various synthetic pathways (Xu et al., 2008).
Novel Rearrangements: It is utilized in laboratory experiments to produce N,N-dicarboethoxy monohydrazones via novel rearrangements of diaryl-1,2-diones and triphenylphosphine (Nair et al., 2005).
Enantioselective Organocatalysis: DEAD is used for enantioselective addition of aldehydes and ketones in ionic liquids with chiral organocatalysts, achieving high enantioselectivity (Kotrusz et al., 2005).
Strong Hydrogen Acceptor and Oxidant: As a strong hydrogen acceptor, DEAD is effective as an oxidant in the synthesis of various heterocycles (Yoneda, 1980).
Convenient for Mitsunobu Reaction: It serves as a convenient reagent for the Mitsunobu reaction, a widely used method in synthetic chemistry (Kiankarimi et al., 1999).

Limitations:

High Toxicity: DEAD is known for its high toxicity, which can pose significant health hazards in laboratory settings (Kiankarimi et al., 1999).
Limited Yields in Some Reactions: While DEAD is effective in many reactions, it may yield limited results in certain synthetic processes, especially in more complex or sensitive reactions (Kiankarimi et al., 1999).
Requirement for High Reactivity and Strong Bases in Synthesis: The synthesis of DEAD from diethylhydrazodicarboxylate (DEHD) requires a high level of reactivity during the bromination reaction and the presence of strong nonnucleophilic bases, which can limit its practicality in certain laboratory setups (Kawakubo et al., 2015).
Diethyl azodicarboxylate is a valuable reagent in organic synthesis with a range of applications, but its use must be carefully managed due to toxicity concerns and specific reaction conditions.

Future Directions

Future research directions involving Diethyl azodicarboxylate (DEAD) indicate several promising areas of development, focusing on its versatility in organic synthesis and potential in novel chemical transformations:
Synthesis of Cyclic Hydrazine Derivatives: DEAD in combination with Diethyl azodicarboxylate (DEAD)allylic silanes can give ene adducts, which can be exploited in the synthesis of cyclic hydrazine derivatives, offering new pathways in nitrogen compound synthesis (Sarkar et al., 1996).
Efficient Dehydrogenation of Tetrahydroquinolines: Its potential in the efficient dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, indicating a role in the synthesis of complex organic structures (Bang &  Kim, 2018).
Selective Acylation of Nucleosides: The compound can be used to selectively acylate the 5'-hydroxyl group of thymidine, leading to the synthesis of various nucleosides and nucleotides, which could have implications in biochemical and medicinal chemistry (Mitsunobu et al., 1972).
Synthesis of N-Sulfonyl Amidine Derivatives: DEAD promotes dehydrogenation of tertiaryamines, combining with sulfonyl azides for the synthesis of N-sulfonyl amidine derivatives, potentially leading to new organic compounds with diverse applications (Xu et al., 2008).
Fragmentation of Pyrazolidinones: Its use in converting 4,5-diphenyl-3-pyrazolidinone to trans-stilbene through fragmentation of intermediate cyclic β2-carbonyl azo compounds, which may lead to novel pathways in the synthesis of olefins and other organic materials (Kent &  Anselme, 1968).
Novel Reactions with Diaryl-1,2-diones: The reactivity of DEAD with diaryl-1,2-diones and triphenylphosphine to produce N,N-dicarboethoxy monohydrazones suggests potential in discovering new rearrangement reactions (Nair et al., 2005).
Esters Synthesis: DEAD's ability to prepare esters of carboxylic and phosphoric acids such as allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate opens up possibilities in ester chemistry and applications (Mitsunobu &  Yamada, 1967).
Novel Tetracyclic Compounds: DEAD's addition to electron-rich double bonds leading to novel tetracyclic compounds such as [1,2,4]triazino[1′,6′:3,4]imidazo[1,5-a][1,4]benzodiazepines suggests its role in the synthesis of complex heterocyclic structures.

properties

IUPAC Name

ethyl (NE)-N-ethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRKDQNMBBFBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194348
Record name (E)-Diethyl azodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange liquid; [Merck Index]
Record name Diethyl azodicarboxylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diethyl azodicarboxylate

CAS RN

4143-61-7, 1972-28-7
Record name Diethyl azodicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Diethyl azodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl azodiformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL AZODICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31B4839S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 3,5-di-t-butyl-4-hydroxythiophenol (751mg), diethylazodicarboxylate (496μL, 3.15mmol) and p-dioxane (5mL). Place under an argon atmosphere and stir for 2 hours to give a complex of 3,5-di-t-butyl-4-hydroxythiophenol and diethyl azodicarboxylate.
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
496 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl azodicarboxylate (DEAD)
Reactant of Route 2
Diethyl azodicarboxylate (DEAD)
Reactant of Route 3
Reactant of Route 3
Diethyl azodicarboxylate (DEAD)
Reactant of Route 4
Diethyl azodicarboxylate (DEAD)
Reactant of Route 5
Reactant of Route 5
Diethyl azodicarboxylate (DEAD)
Reactant of Route 6
Reactant of Route 6
Diethyl azodicarboxylate (DEAD)

Citations

For This Compound
13,100
Citations
F Yoneda, K Suzuki, Y Nitta - The Journal of Organic Chemistry, 1967 - ACS Publications
… A new nonphotochemical hydrogen abstraction using diethyl azodicarboxylate (1) is … Diethyl azodicarboxylate (1) is a strong electron acceptor since it oxidizes a solution of sodium …
Number of citations: 154 pubs.acs.org
O Mitsunobu - Synthesis, 1981 - thieme-connect.com
… dehydration reactions by the use of diethyl azodicarboxylate (1) and … Therefore, this diethyl azodicarboxylate/triphenylphosphine … phine oxide and diethyl azodicarboxylate is reduced to …
Number of citations: 793 www.thieme-connect.com
WY Yu, WN Sit, KM Lai, Z Zhou… - Journal of the American …, 2008 - ACS Publications
This communication describes the Pd(OAc) 2 -catalyzed ethoxycarbonylation reactions of aromatic C−H bonds using diethyl azodicarboxylate (DEAD) together with Oxone or K 2 S 2 O …
Number of citations: 223 pubs.acs.org
D Morrison - The Journal of Organic Chemistry, 1958 - ACS Publications
… The diethyl azodicarboxylate was made by bromine oxidation of thecorresponding hydrazo ester according to the directions of Kenner and Stedman.6 Thiosulfate washing was avoided …
Number of citations: 66 pubs.acs.org
O Mitsunobu, M Yamada, T Mukaiyama - Bulletin of the Chemical …, 1967 - journal.csj.jp
… When diethyl azodicarboxylate was treated with allyl diethyl phosphite in the presence of n-… amounts of allyl diethyl phosphite and diethyl azodicarboxylate in ether at room temperature, …
Number of citations: 404 www.journal.csj.jp
X Xu, X Li - Organic Letters, 2009 - ACS Publications
Mediated by copper/diethyl azodicarboxylate, regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkyne was successfully established. It is not …
Number of citations: 120 pubs.acs.org
RM Bain, S Sathyamoorthi, RN Zare - Angewandte Chemie, 2017 - Wiley Online Library
… In summary, we have investigated the cycloaddition of diethyl azodicarboxylate with the strained hydrocarbon quadricyclane in microdroplets generated by nanoelectrospray ionization …
Number of citations: 76 onlinelibrary.wiley.com
X Xu, X Li, L Ma, N Ye, B Weng - Journal of the American …, 2008 - ACS Publications
It is shown here for the first time that diethyl azodicarboxylate promotes dehydrogenation of tertiaryamines to afford enamines, which subsequently take place in tandem reactions with …
Number of citations: 127 pubs.acs.org
T Habgood, L Marion - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… Dihydrogelsemine reacts with diethyl azodicarboxylate yielding a carbinolamine which … bromide (6), the use of diethyl azodicarboxylate as a demethylating agent was explored as an …
Number of citations: 13 cdnsciencepub.com
A Zweig, AK Hoffmann - Journal of the American Chemical …, 1963 - ACS Publications
… Results and Discussion Dianion of Diethyl Azodicarboxylate.—The reaction of diethyl azodicarboxylate with two equivalents of potassium in 1,2-dimethoxyethane (DXIE) gives a …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.